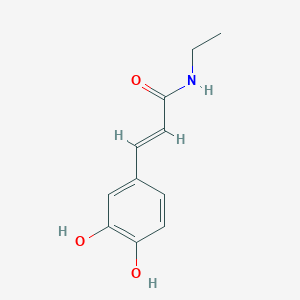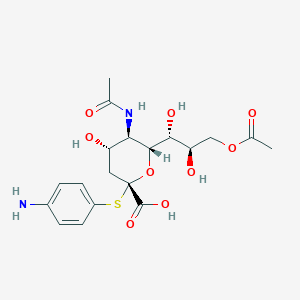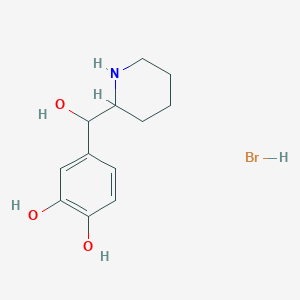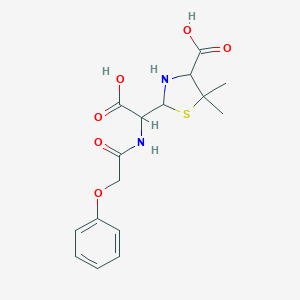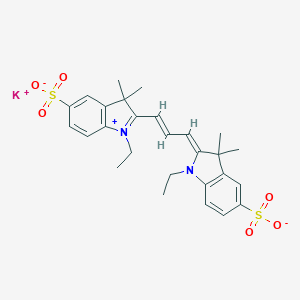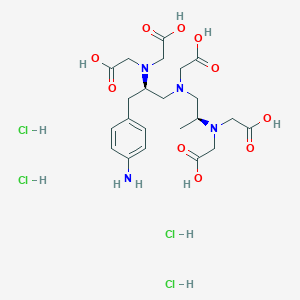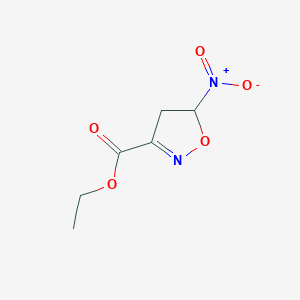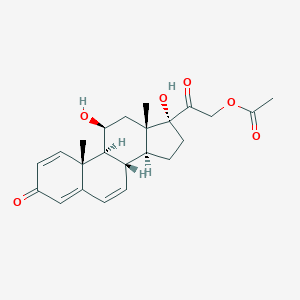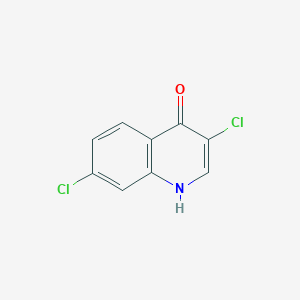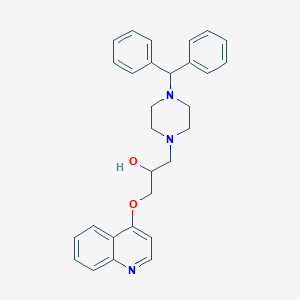
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, also known as DQP, is a chemical compound that has been widely used in scientific research for its unique properties. DQP is a piperazine derivative that is structurally similar to other compounds such as diphenylmethylpiperazine and quinoline. In
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to interact with voltage-gated calcium channels, which may be responsible for its vasodilatory effects.
Effets Biochimiques Et Physiologiques
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems, vasodilation, and antiproliferative effects on cancer cells. 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol in lab experiments is its unique chemical structure, which allows for the study of specific neurotransmitter systems and their interactions. However, one limitation of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, including the investigation of its potential therapeutic uses in the treatment of anxiety, depression, hypertension, and cancer. Further studies are also needed to elucidate the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol and to develop more effective methods for administering the compound in experimental settings.
Conclusion:
In conclusion, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is a unique chemical compound that has been widely used in scientific research for its ability to modulate neurotransmitter systems, induce vasodilation, and inhibit cancer cell proliferation. While there are still many unanswered questions regarding the mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, its potential therapeutic uses make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol involves a multistep process that begins with the reaction of 4-chloro-1-butanol and quinoline to form 4-(quinolin-1-yl)butan-1-ol. This intermediate is then reacted with diphenylmethanol to form 4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol. The final product is purified using column chromatography.
Applications De Recherche Scientifique
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In the cardiovascular system, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension. In cancer research, 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been shown to have antiproliferative effects on cancer cells.
Propriétés
Numéro CAS |
129716-87-6 |
|---|---|
Nom du produit |
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol |
Formule moléculaire |
C29H31N3O2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-3-quinolin-4-yloxypropan-2-ol |
InChI |
InChI=1S/C29H31N3O2/c33-25(22-34-28-15-16-30-27-14-8-7-13-26(27)28)21-31-17-19-32(20-18-31)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,33H,17-22H2 |
Clé InChI |
AJMXTJYRMRUQNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol 4-DQOMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



